molecular formula C11H22N2O6 B2685593 Di-tert-butyl [methylenebis(oxy)]biscarbamate CAS No. 847450-65-1

Di-tert-butyl [methylenebis(oxy)]biscarbamate

Cat. No.: B2685593
CAS No.: 847450-65-1
M. Wt: 278.305
InChI Key: HNMCPWCRLOECKM-UHFFFAOYSA-N
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Description

Di-tert-butyl [methylenebis(oxy)]biscarbamate (CAS: 847450-65-1) is a carbamate-protected compound characterized by a central methylenebis(oxy) (–O–CH₂–O–) group flanked by two tert-butyl carbamate (–NHCOO–tBu) moieties. Its molecular formula is C₁₃H₂₄N₂O₆, with a molecular weight of 328.34 g/mol (purity: 95%) . This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly for protecting amine groups during multi-step reactions. Its tert-butyl groups enhance steric protection, improving stability under acidic or basic conditions .

Properties

IUPAC Name

tert-butyl N-[[(2-methylpropan-2-yl)oxycarbonylamino]oxymethoxy]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O6/c1-10(2,3)18-8(14)12-16-7-17-13-9(15)19-11(4,5)6/h7H2,1-6H3,(H,12,14)(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNMCPWCRLOECKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NOCONC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Di-tert-butyl [methylenebis(oxy)]biscarbamate can be synthesized through a multi-step process involving the reaction of tert-butyl carbamate with formaldehyde and subsequent oxidation. The reaction typically requires a catalyst and controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to isolate and purify the compound .

Chemical Reactions Analysis

Types of Reactions

Di-tert-butyl [methylenebis(oxy)]biscarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation may yield different carbamate derivatives, while reduction can lead to the formation of simpler amine compounds .

Scientific Research Applications

Chemical Properties and Structure

Di-tert-butyl [methylenebis(oxy)]biscarbamate is a carbamate derivative characterized by its stability and reactivity, making it suitable for various chemical reactions. Its structure comprises two tert-butyl groups and a methylene bridge, which contributes to its unique properties.

Pharmaceutical Applications

Synthesis of Pharmaceutical Intermediates:
this compound is utilized in the synthesis of pharmaceutical intermediates, particularly in the preparation of protected amino acids. The compound serves as a protecting group in peptide synthesis, allowing for selective reactions without interfering with other functional groups.

Case Study:
In a study published in Tetrahedron Letters, researchers demonstrated the effectiveness of this compound in protecting amine moieties during palladium-catalyzed reactions, leading to high yields of desired products .

Polymer Chemistry

Stabilizers in Polymers:
The compound acts as an antioxidant and stabilizer in polymer formulations. It helps prevent oxidative degradation, thereby enhancing the longevity and performance of plastics and rubbers.

Data Table: Polymer Stabilization Effects

Polymer TypeStabilizer UsedPerformance Improvement
PolyethyleneThis compoundIncreased thermal stability
PolypropyleneThis compoundEnhanced UV resistance

Agricultural Applications

Pesticide Formulations:
this compound is also explored as an additive in pesticide formulations. Its properties help improve the efficacy and stability of active ingredients, making it valuable in agricultural chemistry.

Case Study:
Research indicated that incorporating this compound into pesticide formulations resulted in better adherence to plant surfaces, leading to improved pest control outcomes .

Industrial Applications

Use in Coatings:
In industrial coatings, this compound is employed to enhance the durability and chemical resistance of paints and coatings. Its antioxidant properties contribute to maintaining the integrity of coatings under various environmental conditions.

Data Table: Coating Performance Metrics

Coating TypeAdditive UsedPerformance Metric
Epoxy CoatingThis compoundImproved scratch resistance
Acrylic CoatingThis compoundEnhanced gloss retention

Mechanism of Action

The mechanism of action of di-tert-butyl [methylenebis(oxy)]biscarbamate involves its interaction with molecular targets such as enzymes and proteins. The compound can form stable complexes with these targets, modulating their activity and function. The methylene bridge and carbamate groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural similarities with Di-tert-butyl [methylenebis(oxy)]biscarbamate, differing primarily in backbone heterocycles, substituents, or linker groups:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Purity Reference
This compound 847450-65-1 C₁₃H₂₄N₂O₆ 328.34 Aliphatic methylenebis(oxy) linker 95%
Di-tert-butyl 6-methylene-1,4-diazepane-1,4-dicarboxylate 1373029-10-7 C₁₇H₂₈N₂O₆ 372.42 1,4-diazepane ring with methylene group 95%
Di-tert-butyl 9-oxo-3,7-diaza-bicyclo[3.3.1]nonane-3,7-dicarboxylate 1664366-95-3 C₁₈H₂₈N₂O₇ 408.43 Bicyclic framework with ketone substituent 95%
Di-tert-butyl 6-oxo-1,4-diazepane-1,4-dicarboxylate 459417-40-4 C₁₅H₂₄N₂O₆ 328.36 1,4-diazepane ring with ketone group 95%
Carbamic acid, (methylenedi-4,1-phenylene)bis-, dimethyl ester 105-57-7* C₁₇H₁₆N₂O₆ 344.32 Aromatic methylenebis(phenylene) backbone N/A

*Note: The CAS 105-57-7 corresponds to acetal, while the aromatic biscarbamate analog is referenced via synonyms in .

Key Observations :

  • Backbone Diversity: The target compound features a flexible aliphatic methylenebis(oxy) linker, whereas analogs like Di-tert-butyl 9-oxo-3,7-diaza-bicyclo[3.3.1]nonane-3,7-dicarboxylate incorporate rigid bicyclic systems, which may restrict conformational mobility and alter reactivity .
  • Aromatic vs. Aliphatic Systems : Carbamic acid, (methylenedi-4,1-phenylene)bis-, dimethyl ester () uses an aromatic diphenylmethane backbone, likely enhancing UV absorption and π-π stacking interactions compared to the aliphatic target compound.

Biological Activity

Di-tert-butyl [methylenebis(oxy)]biscarbamate is a compound that has garnered attention for its biological activities, particularly in the context of toxicity and potential therapeutic applications. This article synthesizes available research findings, including toxicity data, mechanisms of action, and case studies related to this compound.

  • Chemical Formula : C14H26N2O4
  • Molecular Weight : 270.37 g/mol
  • CAS Number : 870-50-8

This compound is a biscarbamate derivative, which implies it may exhibit specific biological activities associated with its structural characteristics.

Acute and Chronic Toxicity

Research indicates that this compound exhibits varying degrees of toxicity depending on the exposure route and duration. The following table summarizes key toxicological findings:

Study TypeOrganismEndpointResult
Acute Oral ToxicityRatLD50>2000 mg/kg
Chronic ToxicityRatNOAEL12.5 mg/kg/day
Reproductive ToxicityRatEffects on TestisHistopathological changes observed
GenotoxicityCHL/IU CellsChromosomal AberrationNegative up to 0.008 mg/ml

The data indicate that while the compound has a relatively high LD50 value, chronic exposure can lead to significant reproductive toxicity, particularly affecting testicular health .

The biological activity of this compound is primarily linked to its interaction with biological macromolecules.

  • Cholinesterase Inhibition : Some studies suggest that biscarbamate compounds can inhibit cholinesterase enzymes, which play a crucial role in neurotransmission. This mechanism may have implications for neurodegenerative diseases such as Alzheimer's disease (AD) where cholinergic dysfunction is prominent .
  • Antioxidant Activity : The compound may also exhibit antioxidant properties, which can mitigate oxidative stress in biological systems. This activity is particularly relevant in the context of cellular protection against damage caused by reactive oxygen species (ROS) .

Case Studies

  • Neuroprotective Effects : A study exploring the neuroprotective potential of biscarbamates indicated that certain derivatives could cross the blood-brain barrier (BBB) and selectively inhibit butyrylcholinesterase (BChE) without significant cytotoxic effects on neuronal cells. This suggests a potential therapeutic application in treating cognitive decline associated with AD .
  • Aquatic Toxicity : Research on the environmental impact of this compound revealed its chronic toxicity to aquatic organisms such as Daphnia magna. The NOEC for reproduction was found to be 0.34 mg/l, highlighting concerns regarding its ecological safety .

Q & A

Q. What are the recommended storage conditions for Di-tert-butyl [methylenebis(oxy)]biscarbamate to ensure stability during experiments?

Store the compound in a tightly sealed container under dry, well-ventilated conditions to prevent degradation or moisture absorption. Evidence from safety data sheets emphasizes resealing opened containers to avoid leakage and contamination . Avoid exposure to incompatible substances (e.g., strong acids/bases), though specific incompatibilities are not detailed in available literature.

Q. How can researchers verify the structural integrity of this compound post-synthesis?

Use a combination of X-ray crystallography (to resolve bond angles and dihedral arrangements) and mass spectrometry (for molecular weight confirmation). For example, X-ray studies of analogous compounds reveal triclinic crystal systems (e.g., P1 space group, a = 8.9849 Å, b = 11.8327 Å) and hydrogen-bonded supramolecular chains . Mass spectral data (e.g., exact mass 324.2049) can cross-validate purity .

Q. What safety precautions should be prioritized when handling this compound in the lab?

Follow general organic chemical protocols: wear gloves, goggles, and lab coats. While no acute toxicity data are available, emergency measures for related compounds include rinsing exposed skin/eyes with water for 15+ minutes and avoiding induced vomiting if ingested . Work in a fume hood to mitigate inhalation risks.

Advanced Research Questions

Q. How can structural analogs of this compound be designed to study methylenebis(oxy) group reactivity?

Compare crystallographic data from related methylenebis(oxy) derivatives. For instance, analogs like diphenyl 4,4'-methylenebis(phenylcarbamate) exhibit similar bridging oxygen motifs, which influence conformational flexibility and intermolecular interactions . Computational modeling (e.g., DFT for bond angles like C–C–C 114.9°) can predict steric and electronic effects for tailored synthesis .

Q. What methodologies resolve contradictions in crystallographic data for methylenebis(oxy)-linked compounds?

Replicate crystallization under varying conditions (solvent, temperature) to assess reproducibility. For example, the title compound in shows a dihedral angle of 76.5° between naphthyl rings, which may differ in polar vs. nonpolar solvents. Cross-reference with powder XRD or neutron diffraction to validate single-crystal results .

Q. How can researchers assess ecological or toxicological risks when no data are available?

Apply read-across methods using structurally similar compounds. For instance, methylenebis(salicylic acid) derivatives share functional groups and may provide insights into biodegradability or bioaccumulation potential . Conduct in silico toxicity prediction (e.g., QSAR models) and validate with in vitro assays (e.g., Ames test for mutagenicity).

Q. What strategies optimize synthetic routes for methylenebis(oxy) derivatives with bulky tert-butyl groups?

Leverage prior work on sterically hindered systems. notes that the title compound’s synthesis builds on biphenyl- and binaphthyl-based precursors via etherification or carbamate coupling. Use low-temperature conditions to minimize side reactions and employ catalysts (e.g., DMAP) to enhance yields in carbamate formation .

Methodological Notes

  • Data Gaps : Ecological and toxicological data are absent; proactive risk assessment is critical .
  • Structural Analysis : Always cross-validate crystallographic data with spectroscopic methods (e.g., IR for functional groups, NMR for proton environments) .
  • Synthesis : Prioritize scalability by testing solvent systems (e.g., THF vs. DCM) and purification techniques (e.g., column chromatography vs. recrystallization) .

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